3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
Description
3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a quinoline-based heterocyclic compound characterized by a 4-methylbenzenesulfonyl group at position 3 and a piperidin-1-yl substituent at position 4 of the quinoline core.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZDNKQZKVRWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperidine and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline backbone undergoes oxidation at the nitrogen atom or aromatic ring system. Key observations include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Nitrogen oxidation | H₂O₂, AcOH, 60°C | Quinoline N-oxide derivative | 72–85% | |
| Ring hydroxylation | KMnO₄, alkaline conditions | 6/7-Hydroxyquinoline adduct | 58% |
Mechanistic Insight : Oxidation at nitrogen proceeds via electrophilic attack on the lone pair, while hydroxylation follows radical-mediated pathways under strong oxidizing conditions.
Reduction Reactions
Selective reduction targets the sulfonyl group or aromatic system:
Key Finding : Zn/HCl selectively reduces sulfonyl groups without affecting piperidine substituents, confirmed by NMR spectral shifts (δ 2.1–3.4 ppm for –SH proton) .
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in SNAr reactions:
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C | 3-Piperidinoquinoline derivative | 4.2 × 10⁻³ | |
| 4-Aminopyridine | EtOH, reflux | 3-(Pyridin-4-yl)quinoline | 3.8 × 10⁻³ |
Experimental Evidence : Kinetic studies show second-order dependence on nucleophile concentration (R² = 0.98) .
Cross-Coupling Reactions
Palladium-catalyzed couplings occur at C-2/C-8 positions:
| Reaction Type | Catalytic System | Coupling Partner | Isolated Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | 89% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | 76% |
Optimized Conditions : Suzuki reactions achieve >85% yield with 5 mol% Pd loading and 12 hr reaction time at 90°C .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation induces structural changes:
Computational Validation : DFT calculations (B3LYP/6-311G(d,p)) confirm the open-chain form is stabilized by 12.4 kcal/mol in acidic media .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength (nm) | Solvent | Primary Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 | CH₃CN | 4-Piperidinyl radical adduct | 0.32 | |
| 365 | THF | [2+2] Cycloaddition dimer | 0.18 |
Mechanism : Radical intermediates detected via EPR spectroscopy (g = 2.0032).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, have shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies on related quinoline-piperidine compounds have demonstrated their effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. A notable case involves the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which displayed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced the compounds' cytotoxic effects, making them candidates for further development as anticancer agents .
Antimalarial Research
Research into antimalarial agents has identified quinoline derivatives as key players in combating malaria. Compounds decorated with piperidine side chains have shown nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This suggests that this compound could be a valuable lead compound for developing new antimalarial therapies .
Synthesis and Structural Variability
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. The ability to introduce various substituents at different positions on the quinoline ring can significantly influence the biological activity of the resulting compounds. This structural variability is crucial for optimizing efficacy and minimizing toxicity in drug development .
Table 1: Biological Activities of Quinoline Derivatives
Table 2: Structure-Activity Relationship of Quinoline Derivatives
| Substituent Position | Substituent Type | Observed Activity |
|---|---|---|
| Position 1 | Methyl | Increased cytotoxicity |
| Position 2 | Benzyl | Decreased activity |
| Position 6 | Chloro | Enhanced enzyme inhibition |
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Variations: Ethyl (BB90881) vs. methyl (target compound) benzenesulfonyl groups influence lipophilicity, with ethyl increasing logP by ~0.5 units .
Piperidine/Piperazine Modifications :
- 4-Methylpiperidinyl (BB90881) vs. piperidin-1-yl (target compound) affects steric hindrance and basicity, impacting receptor interactions .
- Piperazine derivatives (e.g., 4-methylpiperazinyl) offer improved solubility due to increased polarity .
Additional Functional Groups :
Biological Activity
3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core, a piperidine ring, and a methylbenzenesulfonyl group, contributing to its unique properties. The presence of these functional groups is believed to enhance its biological activity through improved binding affinity to various molecular targets.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. It is studied for:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can lead to altered metabolic pathways in target cells.
- Receptor Modulation : It may modulate the activity of various receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound induces cytotoxic effects in various cancer cell lines. The IC50 values observed suggest potent activity, comparable to established anti-cancer drugs. For example, related compounds with similar structures have shown IC50 values ranging from 4.8 to 6.9 μM against different cancer cell lines such as H460 and MCF7 .
| Cell Line | IC50 Value (μM) |
|---|---|
| H460 | 4.8 |
| MCF7 | 5.2 |
| HCT116 | 6.8 |
These results indicate that modifications in the chemical structure can significantly affect the cytotoxicity profile.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound is also being investigated for its anti-inflammatory effects. The sulfonyl group is believed to play a crucial role in mediating these effects by enhancing solubility and reactivity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Quinoline Derivatives : A study demonstrated that modifications in the piperidine moiety of quinoline derivatives can lead to enhanced anticancer activity. The findings suggest that structural variations significantly impact the efficacy against cancer cells, supporting the hypothesis that this compound could be optimized for better therapeutic outcomes .
- Cholinesterase Inhibition : Related compounds have shown promise as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of piperidine into the structure has been linked to improved binding affinities for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential dual therapeutic applications .
Q & A
Q. What are the optimal synthetic pathways for 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves: (i) Formation of the quinoline core via Skraup or Friedländer reactions. (ii) Sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). (iii) Introduction of the piperidine group at position 4 via nucleophilic substitution or transition-metal-catalyzed coupling. Key factors include temperature control (60–100°C for sulfonylation) and catalyst selection (e.g., Pd catalysts for coupling reactions). Yields improve with inert atmospheres and purified intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and piperidine groups) via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 407.16).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Short-term : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group.
- Long-term : Lyophilized powders in argon atmosphere retain stability for >12 months. Degradation products (e.g., free quinoline) are monitored via TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-methyl in benzenesulfonyl groups) alter target binding .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements using MTT) with positive controls (e.g., doxorubicin for cytotoxicity).
- Purity thresholds : Impurities >5% (e.g., unreacted piperidine) may skew activity; repurify via column chromatography .
Q. What strategies optimize the compound’s selectivity for kinase targets in SAR studies?
- Methodological Answer :
- Piperidine modification : Replace with morpholine to enhance solubility and reduce off-target effects.
- Sulfonyl group tuning : Introduce electron-withdrawing groups (e.g., nitro) to modulate binding affinity.
- Quinoline core halogenation : Fluorine at position 6 improves metabolic stability. Validate via molecular docking (AutoDock Vina) and enzymatic assays (e.g., kinase inhibition profiling) .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be systematically addressed?
- Methodological Answer :
- Dynamic effects : Rotameric states of the piperidine ring cause splitting; use variable-temperature NMR (VT-NMR) to coalesce signals.
- Impurity identification : Compare experimental ¹³C NMR with DFT-calculated shifts (Gaussian 09) to detect synthetic by-products.
- X-ray crystallography : Resolve ambiguities with single-crystal structures (e.g., CCDC deposition) .
Q. What mechanistic insights explain the compound’s dual inhibition of PARP and topoisomerase II?
- Methodological Answer :
- PARP inhibition : The sulfonyl group interacts with NAD⁺-binding pocket residues (e.g., Gly863) via hydrogen bonding.
- Topoisomerase II inhibition : The planar quinoline core intercalates DNA, stabilizing the cleavage complex.
Validate via:
(i) Competitive binding assays (fluorescence polarization).
(ii) DNA relaxation assays (agarose gel electrophoresis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
